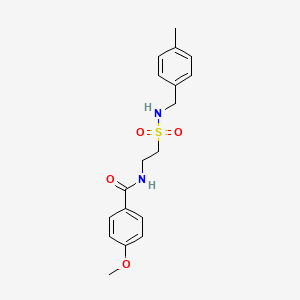

4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide

Description

4-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a 4-methoxybenzamide core linked to a sulfamoyl ethyl group substituted with a 4-methylbenzyl moiety. This structure combines aromatic methoxy and methyl groups with a sulfonamide functional group, which is often associated with biological activity, including antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-methoxy-N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-14-3-5-15(6-4-14)13-20-25(22,23)12-11-19-18(21)16-7-9-17(24-2)10-8-16/h3-10,20H,11-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRIHQLICIQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol, isopropyl alcohol, or acetonitrile, which can solubilize the reagents and facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The benzamide core can be reduced to form different derivatives.

Substitution: The sulfamoyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a fundamental building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating new derivatives with enhanced properties .

- Synthetic Routes : Common synthetic routes include reactions involving sulfonyl chlorides and benzoyl chlorides, leading to the formation of the target compound .

| Reaction Step | Reactants | Products |

|---|---|---|

| Step 1 | 4-Methoxybenzylamine + Sulfonyl Chloride | Sulfonamide Intermediate |

| Step 2 | Sulfonamide Intermediate + Benzoyl Chloride | 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide |

Biology

- Enzyme Inhibition : The compound has shown potential in studies involving enzyme inhibition, which is crucial for developing therapeutic agents against various diseases. It may inhibit key enzymes involved in metabolic pathways, thus modulating biological functions .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structures have been tested against human colorectal carcinoma cell lines, showing promising results .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound N9 | 5.85 | Anticancer |

| Compound N18 | 4.53 | Anticancer |

Industry

- Specialty Chemicals Production : The compound's unique properties allow it to be utilized in the production of specialty chemicals and materials. Its application in industrial settings may involve the development of new formulations or products with enhanced performance characteristics .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various sulfamoyl benzamide derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents .

Case Study 2: Anticancer Evaluation

Research on synthesized benzamide analogues demonstrated their efficacy against resistant cancer cell lines. The study indicated that compounds similar to this compound showed selective toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic index for further development .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related sulfonamide-benzamide derivatives, focusing on substituent effects, synthesis, physical properties, and bioactivity.

Structural Analogs and Substituent Effects

Key structural variations among analogs include modifications to:

- Benzamide substituents (e.g., methoxy, methyl, chloro).

- Sulfamoyl group substituents (e.g., alkyl, aryl, heterocyclic).

Data Tables

Table 2: Substituent Impact on Activity

Biological Activity

4-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide is a compound belonging to the sulfamoyl benzamide derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The structure features a benzamide core with a methoxy group and a sulfamoyl moiety, contributing to its unique properties.

Synthesis

The synthesis typically involves several steps:

- Formation of the Sulfamoyl Group : The reaction of 4-methylbenzylamine with sulfamic acid.

- Benzamide Formation : Coupling the sulfamoyl derivative with 4-methoxybenzoic acid using coupling agents like EDC or DCC.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity.

The synthesis conditions often utilize solvents such as dichloromethane or acetonitrile, and catalysts may include triethylamine to facilitate reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can inhibit various enzymes and receptors, leading to modulation of biochemical pathways. It has shown potential in enzyme inhibition, particularly in pathways related to cancer and infectious diseases .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit:

- Antiviral Activity : Potential against viruses such as Hepatitis B Virus (HBV), where derivatives have shown broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which inhibits viral replication .

- Anticancer Properties : Investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Case Studies

- Anti-HBV Activity :

-

Enzyme Inhibition Studies :

- Research has highlighted the compound's efficacy in inhibiting specific enzymes involved in metabolic pathways related to cancer proliferation .

- In vitro assays indicated that the compound could effectively reduce enzyme activity associated with tumor growth.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.